molecular formula C10H9N3O3 B1268471 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 14731-90-9

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1268471
CAS RN: 14731-90-9
M. Wt: 219.2 g/mol
InChI Key: WEBXIJWZRFPIPF-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine (BDM-ODA) is a synthetic compound that is commonly used in laboratory experiments and scientific research. BDM-ODA is a heterocyclic compound, which is a class of organic compounds containing at least two different elements in a ring structure. BDM-ODA is a colorless solid with a melting point of 178-180 °C and a boiling point of 298 °C. It is soluble in water and ethanol, and is highly stable under normal conditions. BDM-ODA has been used as a starting material for the synthesis of a variety of compounds and as a reagent for the preparation of other compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is used in the synthesis of various heterocyclic compounds, such as thiazoles and oxadiazoles, which are integral in medicinal chemistry (Paepke et al., 2009).
  • It plays a role in the formation of oxadiazole derivatives with potential antiproliferative activities, as demonstrated in the synthesis of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives (Liszkiewicz et al., 2003).

Potential Anticancer Agents

  • Certain derivatives of 1,3,4-oxadiazol-2-amine, like N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, show promising cytotoxic effects on lung adenocarcinoma and glioma cell lines, suggesting their potential as anticancer agents (Özdemir et al., 2017).

Antimicrobial and Antioxidant Activities

  • Some 1,3,4-oxadiazol-2-amine derivatives exhibit significant antimicrobial and antioxidant activities, indicating their potential application in developing new antibacterial and antifungal agents (Saundane et al., 2013).

Antitubercular Agents

  • Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their antitubercular activity, contributing to the development of new treatments against tuberculosis (Joshi et al., 2015).

Antifungal Agents

  • Certain derivatives, like 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones, show potential as antifungal agents, contributing to the discovery of new treatments for fungal infections (Nimbalkar et al., 2016).

Corrosion Inhibition

  • 1,3,4-Oxadiazole derivatives are explored as corrosion inhibitors for metals, an application that is crucial in materials science and engineering (Ammal et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as anticancer or antimicrobial properties. Additionally, more research could be done to fully elucidate its physical and chemical properties, as well as its safety profile .

Mechanism of Action

Target of Action

The primary target of the compound 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Mode of Action

It is known that compounds with similar structures have shown anticancer activity by causing cell cycle arrest at the s phase and inducing apoptosis . This suggests that this compound may interact with its target, GSK-3β, to modulate cell cycle progression and promote programmed cell death.

Biochemical Pathways

The compound’s interaction with GSK-3β potentially affects various biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, the compound may disrupt the normal functioning of this pathway, leading to altered cell growth and survival .

Pharmacokinetics

Based on its structural similarity to other compounds, it is likely to have good intestinal absorption and blood-brain barrier permeability . These properties could potentially impact the compound’s bioavailability and distribution within the body.

Result of Action

The result of the compound’s action is likely to be a reduction in cell proliferation and an increase in apoptosis, particularly in cancer cells . This is due to its potential effects on cell cycle progression and the induction of programmed cell death.

Biochemical Analysis

Biochemical Properties

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with tubulin, a protein that is a key component of microtubules. Microtubules are essential for cell division, and the interaction of this compound with tubulin can inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with various kinases, which are enzymes that play crucial roles in cell signaling pathways. The inhibition of these kinases by this compound can disrupt signaling pathways that are vital for cancer cell survival and proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The induction of apoptosis is primarily mediated through the disruption of microtubule dynamics and the inhibition of key signaling pathways. Furthermore, this compound has been shown to affect cell signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and survival . By inhibiting this pathway, the compound can reduce cell proliferation and induce cell death. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the colchicine-binding site on tubulin, which prevents the polymerization of tubulin into microtubules . This inhibition of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, this compound can inhibit the activity of various kinases, including those involved in the Akt/mTOR signaling pathway . This inhibition disrupts downstream signaling events that are critical for cell survival and proliferation. The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor, as it can degrade over time, leading to a reduction in its bioactivity . Studies have shown that the compound remains stable under certain conditions, but its degradation can be accelerated by factors such as light and temperature . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These long-term effects are particularly relevant in the context of cancer treatment, where sustained inhibition of cell proliferation is desired.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity. Additionally, threshold effects have been observed, where a certain minimum dose is required to achieve significant anticancer activity . This information is crucial for the development of dosing regimens in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a key role in the oxidation of the compound . The metabolic pathways of this compound can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its bioactivity. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation . For example, the compound can bind to albumin in the bloodstream, which facilitates its distribution to different tissues . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoplasmic proteins . Additionally, it can be transported to the nucleus, where it can modulate the activity of transcription factors and influence gene expression . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, phosphorylation of the compound can enhance its nuclear localization and its ability to modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXIJWZRFPIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346510
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14731-90-9
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14731-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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